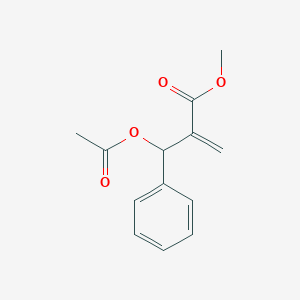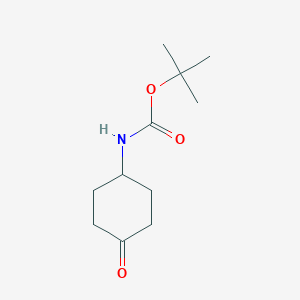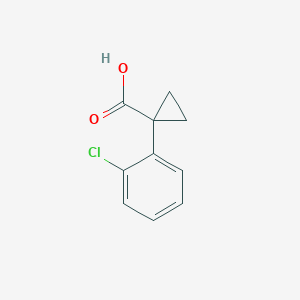
2-(4-甲基苄叉基)丙二腈
描述
Synthesis Analysis
The synthesis of derivatives of “2-(4-Methylbenzylidene)malononitrile” often involves Knoevenagel condensation reactions, which are a class of chemical reactions useful in forming carbon-carbon bonds. For instance, diethyl 2-(4-methylbenzylidene)malonate, a related compound, was synthesized through Knoevenagel condensation of 4-methylbenzaldehyde and diethyl malonate using catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene. This method showcases the versatility of the Knoevenagel condensation for synthesizing derivatives of “2-(4-Methylbenzylidene)malononitrile” (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various analytical techniques such as NMR, Mass Spectroscopy, and X-ray diffraction studies. For example, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate revealed that it crystallizes in the monoclinic crystal system with specific unit cell parameters, highlighting the detailed geometric arrangement of molecules in the crystal lattice and the stabilization mechanisms such as hydrogen bond interactions (Achutha et al., 2016).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, demonstrating their reactivity and the potential for further functionalization. For instance, the reaction of malononitrile dimer with diacetyl under specific conditions produces novel functionalized analogs, indicating the compound's utility in synthesizing a wide range of chemically diverse materials (Belikov et al., 2018).
Physical Properties Analysis
The physical properties of “2-(4-Methylbenzylidene)malononitrile” and its derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in material science and organic electronics. For example, the growth and characterization of 2-(4-ethylbenzylidene)malononitrile crystals have been studied, revealing insights into their nonlinear optical properties and potential applications in micro-electronics and green lighting materials (Priyadharshini & Kalainathan, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and various chemical agents, define the compound's suitability for use in organic synthesis and as intermediates in the production of more complex molecules. Studies have explored the condensation of malononitrile with various aldehydes under solvent-free conditions, showcasing the compound's versatility in synthesizing a range of heterocyclic compounds (Bhat, Choudhury, & Trivedi, 2012).
科学研究应用
制药行业
“2-(4-甲基苄叉基)丙二腈”在制药行业有应用 . 它可以用作合成更复杂分子的构建模块,探索新的反应和功能.
药理学
该化合物及其衍生物已被探索作为酪氨酸激酶的抑制剂,酪氨酸激酶是参与细胞信号通路的酶. 这可能导致新药和治疗方法的开发。
生物技术
在生物技术领域, “2-(4-甲基苄叉基)丙二腈” 可用于各个研究领域 . 但是,可用资料中没有详细说明该领域中的具体应用。
特种化学品
“2-(4-甲基苄叉基)丙二腈” 可用于生产特种化学品 . 这些化学品具有特定用途,通常是针对特定应用而设计的。
香料
该化合物在香料领域有应用 . 它可能用于创造新的香气或作为现有香气中的成分。
基于荧光的测定
“2-(4-甲基苄叉基)丙二腈” 可用于基于荧光的测定来确定甲烷 . 这在环境监测和研究中可能特别有用。
安全和危害
The compound is classified as having acute toxicity, both orally (Category 2, H300) and through inhalation (Category 3, H331). It also has dermal acute toxicity (Category 3, H311), can cause eye irritation (Category 2A, H319), and is a skin sensitizer (Category 1, H317). It poses a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) .
作用机制
Target of Action
2-(4-Methylbenzylidene)malononitrile (MBM) is an organic compound that primarily targets the optical, electrical, and thermal properties of materials . It is often used in the synthesis of organic charge transfer nonlinear optical materials .
Mode of Action
MBM interacts with its targets through a process known as the Knoevenagel condensation . This reaction involves the condensation of benzaldehyde with malononitrile to produce MBM . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .
Biochemical Pathways
The synthesis of MBM involves the Knoevenagel condensation reaction, which is a part of the larger family of organic transformations . This reaction pathway leads to the formation of benzylidene malononitrile derivatives, which are used in various applications, including pharmaceuticals, biotech, specialty chemicals, perfumery, and fluorescence-based assays .
Pharmacokinetics
The synthesis process of mbm suggests that its bioavailability may be influenced by factors such as the type of catalyst used, the reaction conditions, and the solvent used .
Result of Action
The result of MBM’s action is the formation of an organic charge transfer nonlinear optical material . These materials have unique properties and are used in various applications, including telecommunications, optical switching, photonic, opto-electronic, and energy storage device fabrications .
Action Environment
The action of MBM is influenced by several environmental factors. For instance, the synthesis of MBM requires a well-ventilated environment to avoid the formation of dust and aerosols . Additionally, the compound is sensitive to air and heat, suggesting that its action, efficacy, and stability may be affected by these factors .
生化分析
Biochemical Properties
It is known that it is synthesized via the Knoevenagel condensation of benzaldehyde and malononitrile . This reaction involves enzymes and other biomolecules, but the specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known that it is synthesized via a Knoevenagel condensation reaction
属性
IUPAC Name |
2-[(4-methylphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVPBALUHDGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294826 | |
| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2826-25-7 | |
| Record name | 2826-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylbenzylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



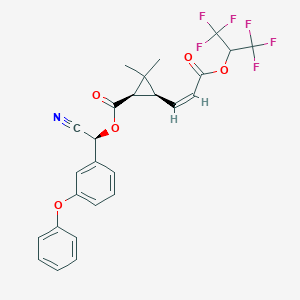

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)

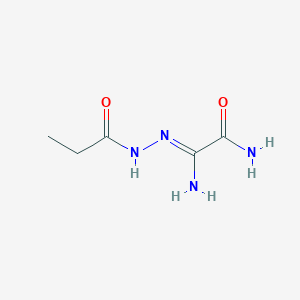

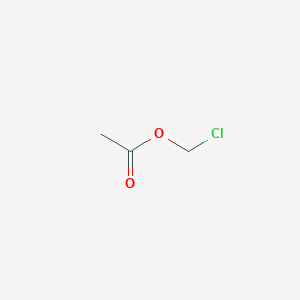


![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

